1-(Bromomethyl)-2-(4-bromophenoxy)benzene

Vue d'ensemble

Description

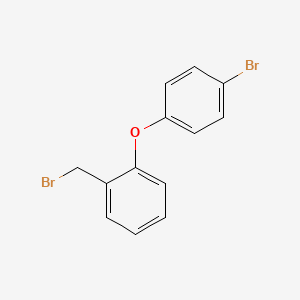

1-(Bromomethyl)-2-(4-bromophenoxy)benzene is an organic compound with the molecular formula C13H10Br2O. It is a brominated derivative of benzene, featuring both bromomethyl and bromophenoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-(4-bromophenoxy)benzene typically involves the bromination of benzyl alcohol derivatives. One common method is the reaction of 4-bromophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Bromomethyl)-2-(4-bromophenoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of methyl-substituted benzene derivatives.

Applications De Recherche Scientifique

1-(Bromomethyl)-2-(4-bromophenoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of brominated compounds with biological activity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-2-(4-bromophenoxy)benzene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromophenoxy group may also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(Bromomethyl)-4-(4-bromophenoxy)benzene

- 1-(Bromomethyl)-2-(4-chlorophenoxy)benzene

- 1-(Bromomethyl)-2-(4-fluorophenoxy)benzene

Uniqueness

1-(Bromomethyl)-2-(4-bromophenoxy)benzene is unique due to the presence of both bromomethyl and bromophenoxy groups, which confer distinct reactivity and interaction profiles. Compared to its analogs with different halogen substitutions, this compound exhibits specific chemical and biological properties that make it valuable for targeted applications in research and industry.

Activité Biologique

1-(Bromomethyl)-2-(4-bromophenoxy)benzene is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromomethyl group attached to a benzene ring that also bears a 4-bromophenoxy substituent. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that brominated compounds often exhibit antimicrobial properties. The presence of bromine atoms can enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing its efficacy against various pathogens.

- Neurotoxicity : Related compounds in the same class have shown neurotoxic potential, affecting acetylcholinesterase (AChE) activity and leading to increased levels of malondialdehyde (MDA), a marker of oxidative stress. This suggests that this compound may similarly influence neurochemical pathways, potentially impacting behavioral outcomes in model organisms .

- Anticancer Potential : Some studies have explored the anticancer properties of brominated aromatic compounds. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways and modulation of cellular signaling pathways .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes such as AChE, which plays a crucial role in neurotransmission. This inhibition can lead to increased acetylcholine levels, potentially resulting in neurotoxic effects.

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways by altering the balance of reactive oxygen species (ROS) within cells. Increased ROS can lead to cellular damage and apoptosis, particularly in cancer cells .

Case Studies

Several case studies illustrate the biological activity of related brominated compounds:

- Neurotoxic Effects : A study on pyrazoline derivatives demonstrated their neurotoxic potential by inhibiting AChE and elevating MDA levels in brain tissue, suggesting that similar mechanisms may apply to this compound.

- Antimicrobial Efficacy : Research on brominated phenolic compounds revealed significant antimicrobial activity against various bacterial strains, highlighting the potential for this compound as an antimicrobial agent .

- Cancer Cell Studies : Investigations into the anticancer effects of brominated compounds indicated that they could induce apoptosis in cancer cell lines through oxidative stress mechanisms, warranting further exploration for therapeutic applications .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-bromo-4-[2-(bromomethyl)phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSLXBABBAWEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.